6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine
Description
Properties
IUPAC Name |
[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-29-8-7-25-14-24-18-19(25)22-13-23-20(18)26-9-16-11-27(12-17(16)10-26)21(28)15-5-3-2-4-6-15/h2-6,13-14,16-17H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNVKPFKUCTITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 9-(2-Methoxyethyl)-9H-purine-6-amine (Intermediate A)
Procedure :
-
N9 Alkylation :
-
Amine Introduction :
Table 1 : Optimization of N9 Alkylation
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 72 |
| Cs₂CO₃ | DMF | 80 | 10 | 65 |
| NaH | THF | 60 | 8 | 58 |
Synthesis of 5-Benzoyl-Octahydropyrrolo[3,4-c]Pyrrole (Intermediate B)
Route 1 : Reductive Amination (Two-Step Process)
-
Diastereoselective Cyclization :
-
Benzoylation :
Route 2 : [3+2] Cycloaddition
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Reactants : Azomethine ylide (from sarcosine and benzaldehyde), maleimide
-
Yield : 50–55% (lower diastereoselectivity).
Coupling of Intermediates A and B
Nucleophilic Aromatic Substitution
Procedure :
-
Reactants : Intermediate A (1 eq), Intermediate B (1.2 eq)
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Yield : 40–45% (Table 2).
Table 2 : Solvent Screening for Coupling
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | DIPEA | 120 | 45 |
| NMP | K₂CO₃ | 130 | 38 |
| DMSO | Cs₂CO₃ | 110 | 30 |
Palladium-Catalyzed Buchwald-Hartwig Amination
Procedure :
-
Catalyst : Pd(OAc)₂/Xantphos (5 mol%)
-
Reactants : Intermediate A (1 eq), Intermediate B (1.1 eq)
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Yield : 60–65% (superior to nucleophilic substitution).
Critical Parameters :
-
Ligand Choice : Xantphos > BINAP (prevents β-hydride elimination).
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Base : t-BuONa > K₂CO₃ (enhances transmetalation).
Purification and Analytical Characterization
Chromatographic Purification
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Stationary Phase : Silica gel (230–400 mesh)
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Eluent : CH₂Cl₂/MeOH (95:5 → 90:10)
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Purity : >98% (HPLC, λ = 254 nm).
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, H-2), 7.45–7.30 (m, 5H, benzoyl), 4.50 (m, 2H, OCH₂), 3.70–3.20 (m, 8H, pyrrolo-pyrrole).
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HRMS (ESI+) : m/z calc. for C₂₁H₂₃N₆O₂ [M+H]⁺: 410.1941; found: 410.1938.
Challenges and Optimization Strategies
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the purine base or the benzoyl group, potentially yielding dihydropurine or reduced benzoyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydropurine or reduced benzoyl derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting interactions with enzymes and receptors due to its purine base, which is a common motif in many biologically active molecules.
Medicine
In medicine, the compound could be investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive molecules suggests it may have activity against certain diseases, such as cancer or viral infections.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The purine base could mimic natural nucleotides, potentially interfering with DNA or RNA synthesis.
Comparison with Similar Compounds
Hypothetical Pharmacological Implications
While direct activity data are unavailable, structural trends suggest:
- The benzoyl group in the target compound may favor interactions with hydrophobic binding pockets in enzymes or receptors.
- The 2-methoxyethyl substituent could reduce first-pass metabolism compared to methyl due to steric protection of the purine core.
- Sulfonyl-containing analogs might exhibit stronger hydrogen-bonding capacity, enhancing target affinity in polar environments.
Limitations
- Data Availability: Experimental data (e.g., IC₅₀, solubility) for the target compound and comparators are absent in the provided evidence.
- Theoretical Basis: Comparisons rely on substituent effects observed in structurally related systems.
Biological Activity
The compound 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H22N6O
- Molecular Weight : 362.4 g/mol
| Property | Value |
|---|---|
| CAS Number | 2741957-02-6 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the purine metabolism pathway. It is hypothesized that the presence of the benzoyl group enhances binding affinity to purine-related enzymes or receptors, thereby modulating their activity.
- Purine Metabolism : The compound may influence the purine salvage pathway, which is crucial for nucleotide synthesis and energy metabolism.
- Enzyme Inhibition : Studies suggest that it may act as an inhibitor of enzymes involved in purine degradation, potentially leading to increased levels of purines like ATP and GTP in cellular systems.
Antioxidant Properties
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant activities. The antioxidant capacity can be crucial in mitigating oxidative stress-related diseases.
Pharmacodynamic Studies
In pharmacodynamic evaluations using animal models, compounds structurally related to this compound demonstrated:
- Lowered Uric Acid Levels : In models simulating hyperuricemia, administration resulted in decreased uric acid levels compared to control groups, suggesting potential therapeutic effects against gout and related conditions .
- Enhanced Energy Metabolism : The compound's influence on ATP levels indicates a role in energy metabolism, potentially beneficial in neurodegenerative diseases where energy depletion is a concern .
Case Studies and Research Findings
-
Study on Purine Salvage Pathway :
- A study examined the effects of hypoxanthine on human iPS neuronal cells, revealing that increased hypoxanthine levels led to significant metabolic changes consistent with activation of the purine salvage pathway . This suggests that compounds affecting this pathway could have therapeutic implications for neurodegenerative disorders.
- Antioxidant Activity Assessment :
- Metabolic Disorder Models :
Q & A
Q. What synthetic methodologies are commonly employed to prepare 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine?
Methodological Answer: The synthesis typically involves coupling a purine core with functionalized pyrrolopyrrole moieties. A key step is the Suzuki-Miyaura cross-coupling reaction, where a halogenated purine derivative reacts with a boronic acid-functionalized pyrrolopyrrole system. For example, describes a protocol using Pd(Ph) as a catalyst, KCO as a base, and toluene as the solvent under reflux conditions (12 h). Post-reaction purification via column chromatography (EtOAc/hexane) yields the target compound .
Q. How is the structural integrity of the compound validated post-synthesis?
Methodological Answer: Structural confirmation relies on a combination of spectroscopic techniques:
- NMR : H and C NMR identify proton environments and carbon frameworks, with specific attention to the benzoyl and methoxyethyl substituents.
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>95%) ensures minimal impurities, as noted in for analogous purine derivatives .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer: Basic biological screening includes:
- Enzyme Inhibition Assays : Testing against kinases or receptors using fluorescence-based or radiometric methods.
- Cytotoxicity Profiling : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa or HepG2) to assess IC values.
highlights similar purine derivatives evaluated for antiproliferative activity, providing a benchmark for experimental design .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing the octahydropyrrolo[3,4-c]pyrrole moiety be addressed?
Methodological Answer: The octahydropyrrolo[3,4-c]pyrrole system contains multiple chiral centers, requiring enantioselective synthesis. Strategies include:
- Chiral Auxiliaries : Temporarily introducing chiral groups to control stereochemistry during ring closure.
- Asymmetric Catalysis : Using chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) to induce enantioselectivity.
demonstrates X-ray crystallography to resolve stereochemical ambiguities in purine derivatives, ensuring correct spatial arrangement .
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Methodological Answer: Systematic optimization involves:
- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc) vs. PdCl) to enhance coupling efficiency.
- Solvent Effects : Replacing toluene with DMF or THF to improve solubility of intermediates.
- Temperature Gradients : Lowering reflux temperatures to minimize decomposition.
reports a 60% yield using Pd(Ph), but alternative catalysts (e.g., Pd(dppf)Cl) may improve efficiency .
Q. How can contradictory biological activity data across studies be reconciled?
Methodological Answer: Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Combining enzyme inhibition with cellular thermal shift assays (CETSA) to validate target engagement.
- Structural Analog Synthesis : Modifying the benzoyl or methoxyethyl groups to isolate structure-activity relationships (SAR).
highlights hydrazone derivatives tested for activity, suggesting scaffold modifications to resolve discrepancies .
Q. What advanced techniques are used to resolve structural ambiguities in the purine-pyrrolopyrrole system?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis (e.g., at 110 K) provides absolute configuration, as shown in for a related purine compound (R factor = 0.044).
- DFT Calculations : Computational modeling predicts electronic properties and stabilizes transition states for synthetic steps.
- 2D NMR : NOESY and HSQC correlate proton-proton proximity and carbon connectivity, critical for confirming fused ring systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
